molecular formula C12H18Cl2N2O B1471469 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820664-70-7

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1471469
CAS No.: 1820664-70-7
M. Wt: 277.19 g/mol
InChI Key: HAHBLCTWSMHUGC-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine derivative with a tropane-like scaffold. The 8-azabicyclo[3.2.1]octane core is a rigid framework that enhances binding selectivity to biological targets, such as neurotransmitter transporters and receptors . The pyridin-2-yloxy substituent at the C3 position introduces a polar, aromatic moiety that modulates pharmacokinetic properties and target affinity. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where tert-butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate reacts with 2-chloropyridine under basic conditions, yielding a 15% product after purification .

Its dihydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies. The compound is commercially available in milligram-to-gram quantities (e.g., ECHEMI and CymitQuimica) .

Properties

IUPAC Name

3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBLCTWSMHUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 8-Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane framework can be synthesized through several approaches:

  • Enantioselective synthesis : Methods involve starting from acyclic precursors bearing stereochemical information or using desymmetrization of tropinone derivatives to achieve stereocontrol in the bicyclic ring formation. This approach ensures the desired stereochemistry crucial for biological activity.

  • Starting from tropinone or related bicyclic alcohols : Commercially available bicyclic endo- or exo-alcohols such as 8-azabicyclo[3.2.1]octan-3-ol can be employed as intermediates.

Introduction of the Pyridin-2-yloxy Group

The key functionalization involves the substitution of a hydroxyl group at the 3-position with a pyridin-2-yloxy moiety. Common methods include:

  • Nucleophilic substitution using alkoxides : The hydroxyl group of the 8-azabicyclo[3.2.1]octan-3-ol is converted to an alkoxide using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This alkoxide then displaces a suitable leaving group (e.g., halogen) on a pyridine derivative to form the ether linkage.

  • Mitsunobu reaction : This is a widely used method for ether formation, involving the reaction of the bicyclic alcohol with 2-hydroxypyridine or related pyridine derivatives in the presence of coupling reagents such as diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh3) or tributylphosphine (PBu3) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This reaction proceeds under mild conditions and allows inversion of configuration at the alcohol center if stereochemistry is a concern.

  • Reaction conditions : Typical Mitsunobu reactions are carried out at ambient temperature under nitrogen atmosphere, with reaction times ranging from several hours up to 72 hours depending on substrate reactivity.

Salt Formation

The final compound is isolated as the dihydrochloride salt to enhance stability and solubility:

  • Treatment of the free base 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane with hydrogen chloride gas or hydrochloric acid in an appropriate solvent yields the dihydrochloride salt.

  • Salt formation is typically performed after purification of the free base to ensure product quality and reproducibility.

Representative Synthetic Scheme (Summary)

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield (%)
1 8-azabicyclo[3.2.1]octan-3-ol (endo or exo) Sodium hydride, DMF Alkoxide intermediate Not specified
2 Alkoxide intermediate + 2-chloropyridine Stirring at elevated temperature (~90°C), 18-72 h 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Moderate to good (30-78% range reported for related compounds)
3 Free base compound HCl gas or HCl solution Dihydrochloride salt Quantitative

Research Findings and Yield Optimization

  • In related azabicyclo[3.2.1]octane derivatives, yields of 7–83% have been reported depending on the substitution pattern and reaction conditions.

  • The Mitsunobu reaction is favored for its mildness and stereochemical control but may require careful purification due to byproducts from coupling reagents.

  • Alternative nucleophilic substitution with sodium hydride and halogenated pyridine derivatives provides a straightforward route but may require higher temperatures and longer reaction times.

  • Protecting groups such as Boc (tert-butoxycarbonyl) are sometimes employed on the nitrogen atom during synthesis to prevent side reactions and are removed in later steps using trifluoroacetic acid (TFA).

  • Purification methods include chromatography and crystallization, with final product purity typically exceeding 95%.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents / Catalysts Solvent(s) Temperature Time Notes
Alkoxide formation Sodium hydride DMF Ambient 0.5–1 h Strong base to generate alkoxide
O-Substitution (nucleophilic) 2-chloropyridine DMF 90°C 18–72 h Elevated temperature required
Mitsunobu ether formation DEAD or ADDP, PPh3 or PBu3 THF or DCM Ambient 12–72 h Mild conditions, stereospecific
Boc protection (optional) Di-tert-butyl dicarbonate (Boc2O) DCM 0°C to RT 12 h Protects amine during substitution
Boc deprotection (optional) Trifluoroacetic acid (TFA) DCM or neat TFA Ambient 2 h Removes Boc group
Salt formation HCl gas or HCl solution Suitable solvent Ambient 1–2 h Yields dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring or the bicyclic core .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The pyridin-2-yloxy group can participate in hydrogen bonding or π-π interactions with the target, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Oxygen vs. Sulfur Linkers

  • 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride ():
    Replacing the oxygen atom in the pyridin-2-yloxy group with sulfur reduces polarity and increases lipophilicity. This modification may alter binding kinetics to targets like dopamine transporters (DATs), as sulfur’s larger atomic radius and lower electronegativity disrupt hydrogen bonding .

Pyridine Ring Positional Isomers

  • 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride ():
    Shifting the oxygen linkage from the pyridine’s 2- to 4-position changes steric and electronic interactions. The 4-substituted analog (CAS 1820704-09-3) has a molecular weight of 240.73 g/mol, slightly lower than the 2-substituted variant (305.2 g/mol) .

Heteroaromatic Replacements

  • This compound (CAS 1820686-49-4) has a molecular formula of C11H16ClN3O and a molar mass of 241.72 g/mol .

Functional Group Modifications

8-Substituted Derivatives

Compounds like 8-(4-fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane () feature bulky aromatic groups at the 8-position. These modifications increase steric hindrance, reducing DAT affinity but improving selectivity for other targets, such as NK1 receptors .

Bivalent Ligands

describes 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane , a hybrid structure targeting mu opioid and CCR5 receptors. Such bivalent ligands exhibit dual pharmacological activity but face challenges in bioavailability due to increased molecular weight .

Structure-Activity Relationship (SAR) Insights

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Pharmacological Target Reference
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy (C3) 305.2 DAT, NK1 receptors
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-4-yloxy (C3) 240.73 Under investigation
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyrimidin-2-yloxy (C3) 241.72 Potential kinase inhibitors
8-(4-Fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane 4-Fluorobenzyl (C8) 469.5 (calc.) NK1 antagonists

Key Findings :

  • C3 Substituents : Pyridin-2-yloxy groups optimize DAT binding (e.g., RTI-336, a related tropane analog with 94% DAT inhibition ).
  • C8 Substituents : Bulky groups like 4-fluorobenzyl reduce DAT affinity but enhance NK1 antagonism (IC50 < 10 nM in ) .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility (>50 mg/mL in PBS) compared to free bases .

Biological Activity

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H18Cl2N2O
  • Molar Mass : 277.19012 g/mol
  • CAS Number : 1820717-49-4
PropertyValue
Molecular FormulaC12H18Cl2N2O
Molar Mass277.19012 g/mol
CAS Number1820717-49-4

The compound acts primarily as a selective antagonist for kappa opioid receptors (KOR). KOR antagonists are being investigated for their potential to treat various conditions, including pain and addiction. The compound's structure allows it to effectively bind to the receptor, thereby inhibiting its activity.

Kappa Opioid Receptor Antagonism

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant kappa opioid receptor antagonism:

  • Potency : A study reported that a related compound had an IC50 value of 20 nM, indicating high potency against KOR .
  • Selectivity : The selectivity ratio for μ and δ receptors compared to KOR was found to be greater than 400, suggesting minimal interaction with these receptors .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA):

  • Mechanism : By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory efficacy at inflamed sites .
  • IC50 Values : In vitro studies have shown that certain analogs of azabicyclo compounds exhibit low nanomolar inhibitory activity against NAAA, highlighting their potential therapeutic applications in managing inflammation .

Case Study 1: Kappa Opioid Antagonism

In a high-throughput screening study, a series of azabicyclo compounds were tested for their ability to antagonize KOR. One notable analog demonstrated an IC50 of 77 nM against KOR, with effective reversal of agonist-induced diuresis in vivo . This finding underscores the potential of these compounds in treating conditions related to KOR activation.

Case Study 2: NAAA Inhibition

A recent study focused on the development of NAAA inhibitors with azabicyclo scaffolds. The lead compound showed an IC50 of 0.042 μM against human NAAA, indicating strong inhibitory activity . This suggests that modifications to the azabicyclo structure can yield compounds with enhanced pharmacological profiles.

Structure-Activity Relationship (SAR)

The SAR studies conducted on azabicyclo compounds reveal critical insights into how structural modifications can influence biological activity:

  • Substituent Variations : Changes in the pyridine moiety and variations in the bicyclic structure significantly affect receptor affinity and selectivity.
  • Lipophilicity : Increasing the lipophilicity of certain substituents has been correlated with improved inhibitory potency against NAAA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from bicyclo[3.2.1]octane precursors. Key steps include:

  • Functionalization : Introducing the pyridin-2-yloxy group via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Salt Formation : Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., ethanol) to enhance stability and solubility .
  • Optimization : Continuous flow reactors may improve reaction efficiency and yield, as demonstrated for structurally similar azabicyclic compounds .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the bicyclic framework and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C11_{11}H14_{14}Cl2_2N2_2O, MW 265.15) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMSO) due to the dihydrochloride salt form .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Stability tests (HPLC monitoring) under varying pH/temperature are recommended to assess degradation risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological applications?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridinyl or bicyclic moiety (e.g., substituent position, heteroatom replacement) and compare bioactivity. For example:
Analog SubstituentBioactivity TrendReference
Pyridin-4-yloxyReduced CNS penetration vs. pyridin-2-yloxy
Furan-2-ylmethylEnhanced selectivity for serotonin receptors
  • In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to neurological targets like 5-HT receptors .

Q. How can conflicting data on enzymatic inhibition (e.g., kinase vs. protease activity) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using:
  • Kinase Glo Assays for ATP-competitive inhibition.
  • Fluorescence Polarization for protease substrate binding .
  • Off-Target Screening : Use panels (e.g., Eurofins Pharma Discovery) to rule out nonspecific interactions .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, brain penetration (BBB permeability via PAMPA assay), and metabolite identification (LC-MS/MS) .
  • Dose-Response in Disease Models : Use rodent neuroinflammation models to correlate in vitro IC50_{50} with therapeutic doses .

Q. How can computational methods predict degradation pathways or reactive intermediates?

  • Methodological Answer :

  • DFT Calculations : Simulate hydrolysis or oxidation pathways (e.g., Gaussian 09) to identify labile bonds .
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress, followed by HPLC-UV/MS to track degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

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